

Application Notes and Protocols for Reactions in 1,1,3,3-Tetramethylcyclopentane

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylcyclopentane

Cat. No.: B13799976

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These application notes provide a comprehensive overview of the experimental setup and protocols for conducting chemical reactions utilizing **1,1,3,3-Tetramethylcyclopentane**. This sterically hindered cyclic alkane, owing to its unique physical and chemical properties, presents distinct opportunities in synthetic chemistry, particularly in the study of reaction mechanisms and as a specialized solvent.

Compound Properties and Safety Information

1,1,3,3-Tetramethylcyclopentane is a stable, non-polar solvent with a unique molecular structure that influences its reactivity.^[1] Key physical and chemical data are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈	[2]
Molecular Weight	126.24 g/mol	[2]
CAS Number	50876-33-0	[2][3]
Boiling Point	~138-140 °C (at 760 mmHg)	[4]
Melting Point	Not available	
Density	Not available	
Appearance	Colorless liquid	
Solubility	Insoluble in water; soluble in common organic solvents.	

Safety Precautions: **1,1,3,3-Tetramethylcyclopentane** is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

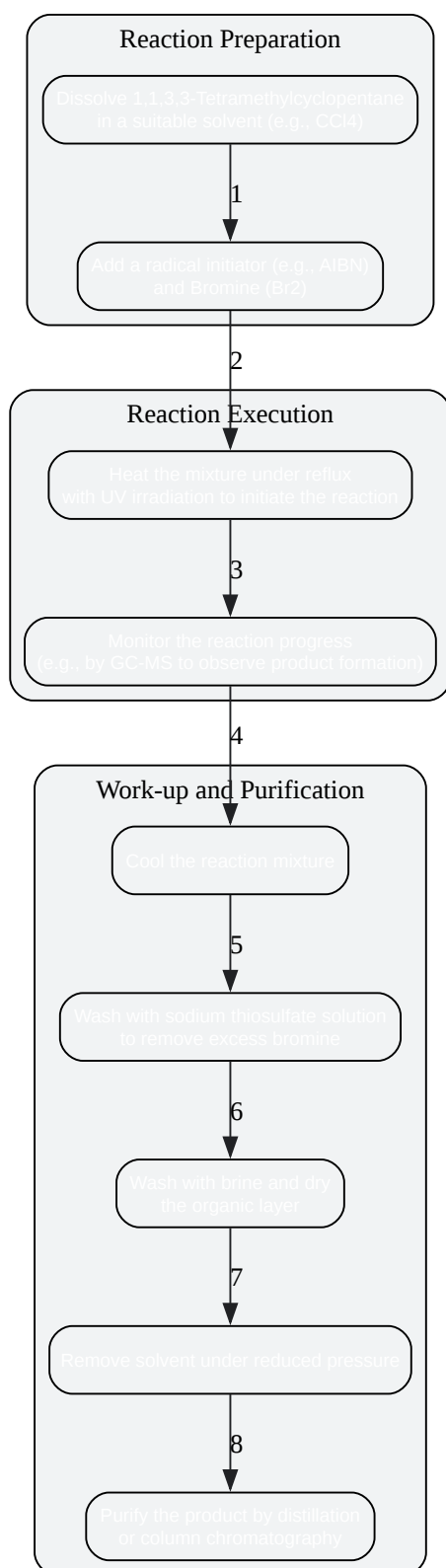
Theoretical Reaction Pathways

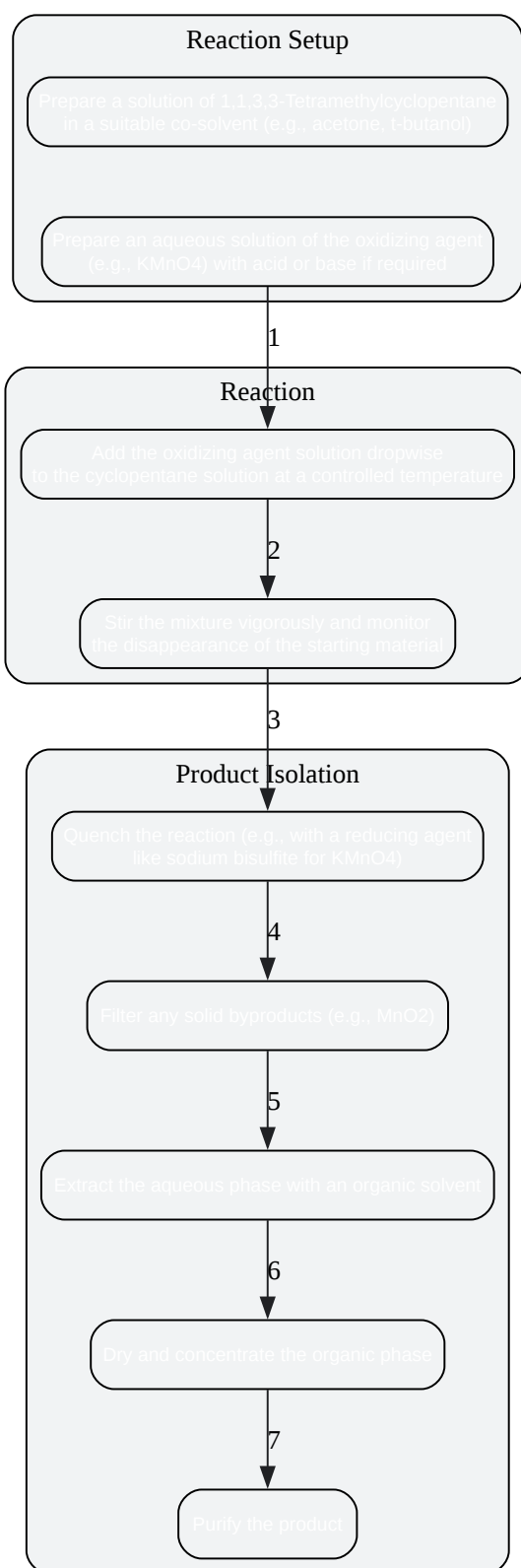
While specific documented experimental protocols for many reactions in **1,1,3,3-Tetramethylcyclopentane** are not widely available in general literature, its structure as a substituted alkane suggests several potential reaction pathways that are analogous to other cycloalkanes. These include free-radical substitution and oxidation reactions.

Free-Radical Halogenation

Free-radical halogenation is a common reaction for alkanes, proceeding via initiation, propagation, and termination steps. In the case of **1,1,3,3-Tetramethylcyclopentane**, bromination is expected to be more selective than chlorination, favoring the substitution of a hydrogen atom at the most substituted carbon that is not fully substituted, if available, or at a secondary position. Given the structure of **1,1,3,3-tetramethylcyclopentane**, the most likely positions for substitution are the methylene groups (CH₂).

A proposed logical workflow for a free-radical bromination is as follows:





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